4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
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Overview
Description
The compound is a benzamide, which means it has a benzene ring attached to an amide group. It also contains a sulfonyl group and an amino group. The presence of these functional groups can influence the compound’s properties and reactivity .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, benzamides are typically synthesized through the reaction of a benzoic acid with an amine. The sulfonyl group can be introduced through a sulfonation reaction .Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic structure with delocalized π electrons. This gives it aromatic properties. The amide, sulfonyl, and amino groups attached to the benzene ring can participate in various chemical reactions .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, benzamides, in general, can undergo a variety of reactions. These include hydrolysis to form a benzoic acid and an amine, reduction to form a benzylamine, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Benzamides are typically solid at room temperature and have higher melting points than the corresponding carboxylic acids or esters. They can participate in hydrogen bonding due to the presence of the amide group .Properties
IUPAC Name |
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[2-(furan-2-ylmethylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O5S/c1-17-7-5-11-23(18(17)2)31-37(34,35)25-15-19(12-13-22(25)28)26(32)30-24-10-4-3-9-21(24)27(33)29-16-20-8-6-14-36-20/h3-15,31H,16H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJYZMAEWCEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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